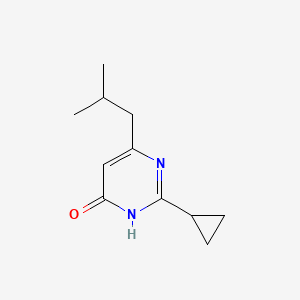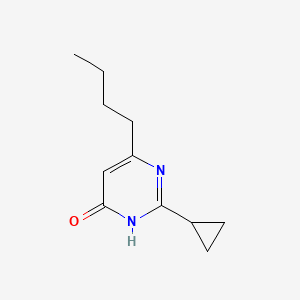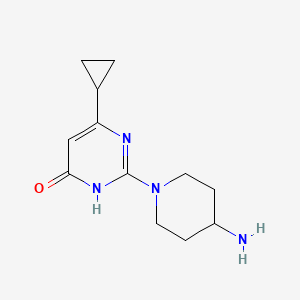![molecular formula C14H22N2 B1486881 3-[2-(4-甲基哌啶-1-基)乙基]苯胺 CAS No. 1018517-70-8](/img/structure/B1486881.png)
3-[2-(4-甲基哌啶-1-基)乙基]苯胺
描述
“3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline” is a chemical compound with the molecular formula C14H22N2 . It is a derivative of aniline and piperidine, both of which are important structures in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline” consists of a piperidine ring attached to an aniline group through an ethyl linker . The molecular weight of this compound is 218.34 .Physical and Chemical Properties Analysis
“3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline” is a solid compound . It has a high gastrointestinal absorption and is permeable to the blood-brain barrier . Its water solubility is calculated to be 0.195 mg/ml .科学研究应用
药物设计与开发
3-[2-(4-甲基哌啶-1-基)乙基]苯胺: 是一种可用于新药设计和开发的化合物。它的结构,包括一个哌啶环,是许多药物中常见的特征,因为它能够与各种生物靶标相互作用。 哌啶部分以其增强血脑屏障渗透性的作用而闻名,使其在中枢神经系统 (CNS) 药物的开发中具有价值 .
生物碱衍生物的合成
生物碱是一类天然存在的有机化合物,主要含有碱性氮原子。 该化合物可作为合成具有多种药理活性的生物碱衍生物的前体,包括镇痛、抗疟疾和抗心律失常性质 .
安全和危害
未来方向
The future directions for “3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . As piperidine derivatives are present in many pharmaceuticals, there is ongoing interest in developing new synthetic methods and studying their pharmacological properties .
作用机制
Target of Action
The primary targets of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Biochemical Pathways
As research progresses, we can expect to gain a better understanding of the pathways this compound affects and their downstream effects .
Pharmacokinetics
It is suggested that this compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier .
生化分析
Biochemical Properties
3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the survival of tumor cell lines such as Huh-7 and A549, indicating its potential cytotoxic activity . Additionally, it may alter the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline exerts its effects through specific binding interactions with biomolecules. It can bind to receptors or enzymes, leading to changes in their conformation and activity. This compound may act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it has been identified as a potential inhibitor of cytochrome P450 enzymes, affecting the metabolism of other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites in the body. The compound may also influence the activity of other enzymes and cofactors involved in metabolic processes.
Transport and Distribution
The transport and distribution of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline within cells and tissues are essential for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Its localization and accumulation within cells can affect its function and interactions with other biomolecules. Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline is an important aspect of its activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall function. For example, localization to the mitochondria may affect cellular respiration and energy production.
属性
IUPAC Name |
3-[2-(4-methylpiperidin-1-yl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-5-8-16(9-6-12)10-7-13-3-2-4-14(15)11-13/h2-4,11-12H,5-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJFOFILEZIHDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1486800.png)









![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B1486816.png)

![5-(Methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1486818.png)

